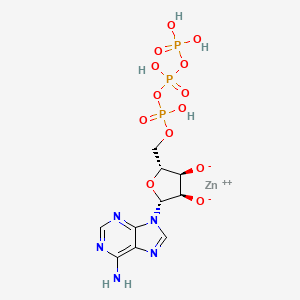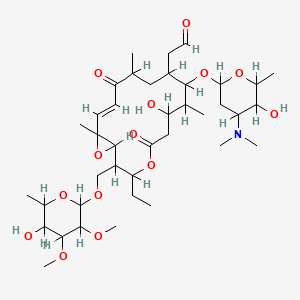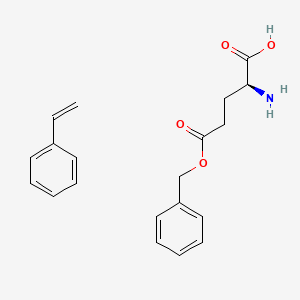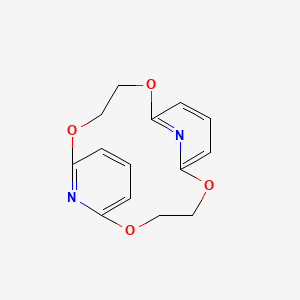
2,6-Pyridinophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinophane is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tricyclic framework, which includes multiple oxygen and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,6-Pyridinophane involves several steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2,6-Pyridinophane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the tricyclic framework.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinophane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may involve multiple steps, including binding to the target, inducing conformational changes, and modulating downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,6-Pyridinophane stands out due to its unique tricyclic structure and the presence of multiple oxygen and nitrogen atoms. Similar compounds may include other tricyclic molecules with different substituents or variations in the ring structure. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and physical properties.
Eigenschaften
CAS-Nummer |
56446-41-4 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2,5,11,14-tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene |
InChI |
InChI=1S/C14H14N2O4/c1-3-11-15-12(4-1)18-8-10-20-14-6-2-5-13(16-14)19-9-7-17-11/h1-6H,7-10H2 |
InChI-Schlüssel |
CVPXBRPWSMRVGY-UHFFFAOYSA-N |
SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
Kanonische SMILES |
C1COC2=NC(=CC=C2)OCCOC3=CC=CC(=N3)O1 |
Synonyme |
2,5,11,14-tetraoxa-19,20-diazatricyclo-(3.3.1.1)icosa-1(19),6,8,10(20),15,17-hexaene 2,6-pyridinophane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)
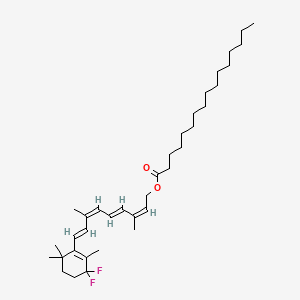
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)
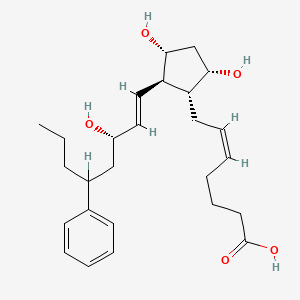
![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)



